molecular formula C11H10N4 B14222108 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine CAS No. 827318-16-1

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine

Cat. No.: B14222108
CAS No.: 827318-16-1
M. Wt: 198.22 g/mol
InChI Key: USQVZJMSDNUKAG-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine is a heterocyclic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine typically involves the condensation of an appropriate indole derivative with a hydrazine derivative under controlled conditions. One common method involves the reaction of 2H-indol-4-amine with 1,2-dihydro-3H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-amine is unique due to its specific combination of pyrazole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827318-16-1

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-indol-4-amine

InChI

InChI=1S/C11H10N4/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,12H2,(H,13,15)

InChI Key

USQVZJMSDNUKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)N

Origin of Product

United States

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